An In-depth Technical Guide to Desethylsebutylazine: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Desethylsebutylazine: Chemical Structure, Properties, and Analysis
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylsebutylazine, a lesser-known derivative of the chlorotriazine herbicide family, presents a unique case study in the nuanced world of agrochemical research and development. As a metabolite of the herbicide sebuthylazine, its presence in environmental matrices and potential biological activity necessitates a thorough understanding of its chemical and toxicological profile. This guide provides a comprehensive technical overview of Desethylsebutylazine, moving beyond a simple recitation of facts to offer field-proven insights into its synthesis, analysis, and inferred biological interactions. While specific research on Desethylsebutylazine is limited, this document leverages extensive data from structurally similar chlorotriazine herbicides to provide a robust and scientifically grounded resource for professionals in the field.
Chemical Identity and Physicochemical Properties
Desethylsebutylazine, with the IUPAC name 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine, is a key metabolite of the herbicide sebuthylazine.[1][2] Its chemical structure is characterized by a 1,3,5-triazine ring substituted with a chlorine atom, a primary amino group, and a sec-butylamino group. The defining feature that distinguishes it from its parent compound is the absence of an ethyl group on one of the amino substituents.
Chemical Structure
The structural formula of Desethylsebutylazine is presented below:
Caption: Chemical structure of Desethylsebutylazine.
Physicochemical Data
A summary of the key physicochemical properties of Desethylsebutylazine is provided in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClN₅ | [1] |
| Molecular Weight | 201.66 g/mol | [1] |
| IUPAC Name | 2-N-butan-2-yl-6-chloro-1,3,5-triazine-2,4-diamine | [1] |
| CAS Number | 37019-18-4 | [1] |
| Synonyms | Sebuthylazin-desethyl, 6-Chloro-N-sec-butyl-1,3,5-triazine-2,4-diamine | [1] |
| Boiling Point (predicted) | 395.5 °C at 760 mmHg | |
| Density (predicted) | 1.32 g/cm³ | |
| Refractive Index (predicted) | 1.612 | |
| Kovats Retention Index | 1780 (semi-standard non-polar) | [1] |
Synthesis of Desethylsebutylazine
Proposed Synthetic Pathway
The synthesis would likely proceed in a two-step reaction:
-
Monosubstitution: Reaction of cyanuric chloride with one equivalent of sec-butylamine at a low temperature (typically 0-5 °C) in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the liberated HCl. This step yields 2-chloro-4-(sec-butylamino)-6-chloro-1,3,5-triazine. The temperature control is critical to prevent disubstitution.
-
Disubstitution: The resulting dichlorotriazine is then reacted with ammonia (aqueous or gaseous) at a slightly elevated temperature (e.g., 20-50 °C) to replace a second chlorine atom, yielding Desethylsebutylazine.
Caption: Proposed synthesis pathway for Desethylsebutylazine.
Critical Experimental Considerations
-
Solvent System: A mixed solvent system, such as acetone/water, is often employed in the synthesis of triazine herbicides to facilitate the dissolution of both the organic and inorganic reactants.[3]
-
pH Control: Maintaining a slightly alkaline pH is crucial for trapping the HCl byproduct and driving the reaction to completion.
-
Temperature Management: The stepwise substitution of chlorine atoms on the triazine ring is highly temperature-dependent.[4] Precise temperature control is paramount to achieve the desired product and minimize the formation of di- and tri-substituted byproducts.
Analytical Methodologies
The detection and quantification of Desethylsebutylazine, particularly at trace levels in environmental and biological matrices, rely on sophisticated chromatographic techniques coupled with mass spectrometry. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of triazine herbicides and their metabolites.[5][6]
3.1.1. Sample Preparation Protocol for Water Samples
-
Solid-Phase Extraction (SPE): Acidify the water sample to pH 3-4 and pass it through a C18 SPE cartridge. This step concentrates the analyte and removes interfering substances.
-
Elution: Elute the analyte from the SPE cartridge using a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of a solvent compatible with the GC injection system (e.g., acetone or ethyl acetate).
3.1.2. GC-MS Instrumental Parameters (Typical)
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
3.1.3. Visualization of the GC-MS Workflow
Caption: General workflow for GC-MS analysis of Desethylsebutylazine in water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to GC-MS, particularly for complex matrices, and is often considered the gold standard for pesticide residue analysis.
3.2.1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach suitable for a wide range of pesticides in various food and environmental matrices.
-
Extraction: Homogenize the sample and extract with acetonitrile.
-
Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and add a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.
-
Centrifugation and Filtration: Centrifuge the sample and filter the supernatant before LC-MS/MS analysis.
3.2.2. LC-MS/MS Instrumental Parameters (Typical)
| Parameter | Setting |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient program to achieve separation |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Pharmacology and Mechanism of Action (Inferred)
As Desethylsebutylazine is a chlorotriazine, its primary mechanism of action is inferred to be the same as other herbicides in this class.
Inhibition of Photosynthesis
The primary herbicidal activity of triazines is the inhibition of photosynthesis at Photosystem II (PSII).[7][8] They bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately cell death in susceptible plants.
Caption: Inferred mechanism of action of Desethylsebutylazine.
Mammalian Pharmacology (Inferred)
While not intended for mammalian systems, chlorotriazine herbicides can exert pharmacological effects. Studies on related compounds like atrazine and cyanazine have shown that they can disrupt endocrine function and interact with neurotransmitter systems.[5][6][9] These effects are generally observed at much higher concentrations than those typically found in the environment. The toxicokinetics of chlorotriazines in mammals generally involve rapid absorption, distribution, extensive metabolism, and excretion.[8]
Toxicology and Metabolism (Inferred)
The toxicological profile of Desethylsebutylazine is not well-characterized. However, by examining the toxicology of its parent compound, sebuthylazine, and other chlorotriazines, a potential risk profile can be inferred.
Acute and Chronic Toxicity
Based on data for terbuthylazine, a structurally similar chlorotriazine, the acute oral and dermal toxicity of sebuthylazine and its metabolites is expected to be low.[10] Chronic exposure to chlorotriazines in animal studies has been associated with effects on the endocrine system and, in some cases, an increased incidence of mammary tumors in female rats.[7] It is important to note that the doses used in these studies are typically much higher than human exposure levels.
Metabolism
The metabolism of chlorotriazines in mammals primarily occurs in the liver and involves several key pathways:[11][12]
-
N-Dealkylation: The removal of the sec-butyl group from Desethylsebutylazine would be a likely metabolic step.
-
Hydroxylation: The alkyl side chain can be hydroxylated.
-
Glutathione Conjugation: The chlorine atom on the triazine ring can be displaced by glutathione, a major detoxification pathway.
The resulting metabolites are generally more polar and are excreted in the urine and feces.[10]
Caption: Inferred metabolic pathways of Desethylsebutylazine.
Environmental Fate and Ecotoxicology
The environmental persistence and mobility of Desethylsebutylazine are critical factors in assessing its potential ecological impact. As a metabolite of sebuthylazine, its presence in soil and water is a key consideration.
Environmental Degradation
The degradation of triazine herbicides in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. The primary degradation pathways include:
-
Microbial Degradation: Soil microorganisms play a significant role in the breakdown of triazines through dealkylation and dechlorination.
-
Hydrolysis: The chlorine atom can be replaced by a hydroxyl group through chemical hydrolysis, particularly under acidic or alkaline conditions.
Ecotoxicity
The ecotoxicity of chlorotriazines is most pronounced in aquatic plants and algae due to their primary mechanism of action.[10] The toxicity to fish, invertebrates, and birds is generally low. However, the chronic effects of low-level exposure on sensitive aquatic ecosystems warrant further investigation.
Regulatory Status and Conclusion
The regulatory status of sebuthylazine, the parent compound of Desethylsebutylazine, varies by region, with its use being largely obsolete in many areas.[2] There are no specific regulatory limits established for Desethylsebutylazine in drinking water or food commodities in most jurisdictions. However, general limits for pesticides and their metabolites may apply.
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